molecular formula C9H13NO2 B2710529 2-Azaspiro[4.5]decane-3,4-dione CAS No. 2375274-23-8

2-Azaspiro[4.5]decane-3,4-dione

Cat. No.: B2710529
CAS No.: 2375274-23-8
M. Wt: 167.208
InChI Key: SATYEXHIQKUMOH-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-3,4-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.

Safety and Hazards

The safety information for 2-Azaspiro[4.5]decane-3,4-dione includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-Azaspiro[4.5]decane-3,4-dione involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decane-3,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-azaspiro[4.5]decane-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-8(12)10-6-9(7)4-2-1-3-5-9/h1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATYEXHIQKUMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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